Vegfr-2-IN-18: A Technical Guide to its Mechanism of Action
Vegfr-2-IN-18: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vegfr-2-IN-18, also identified as compound 15d, is a potent and selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. This document provides a comprehensive technical overview of the mechanism of action of Vegfr-2-IN-18, presenting key quantitative data, detailed experimental protocols for its evaluation, and visual representations of its signaling pathway and experimental characterization. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of oncology, angiogenesis, and drug development.
Core Mechanism of Action
Vegfr-2-IN-18 exerts its anti-tumor activity primarily through the competitive inhibition of the ATP-binding site of the VEGFR-2 kinase domain.[1][2] This inhibition blocks the autophosphorylation of the receptor upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), thereby abrogating downstream signaling cascades.[1][2] The disruption of these pathways ultimately leads to the inhibition of endothelial cell proliferation, migration, and tube formation, which are critical processes for tumor angiogenesis.[1][2] Furthermore, Vegfr-2-IN-18 has been demonstrated to induce apoptosis in cancer cells, suggesting a multi-faceted anti-neoplastic effect.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for Vegfr-2-IN-18 based on preclinical in vitro assays.
Table 1: In Vitro Kinase Inhibitory Activity
| Target Kinase | IC50 (nM) | Reference Compound (Sorafenib) IC50 (nM) |
| VEGFR-2 | 60.00 | 54.00 |
| HER2 | 253 | - |
| FGFR | 381 | - |
| Data sourced from Abdallah et al., 2022.[1][2] |
Table 2: In Vitro Anti-proliferative Activity (IC50 in µM)
| Cell Line | Cancer Type | Vegfr-2-IN-18 (Compound 15d) |
| HepG2 | Hepatocellular Carcinoma | 24.10 |
| PC3 | Prostate Cancer | 40.90 |
| MCF-7 | Breast Cancer | 33.40 |
| Data sourced from Abdallah et al., 2022.[1][2] |
Table 3: Effect on Apoptotic Markers in HepG2 Cells
| Marker | Control (pg/mL) | Vegfr-2-IN-18 Treated (pg/mL) |
| Caspase-3 | 49.63 | 561.43 |
| BAX | 40.62 | 395.04 |
| P53 | 42.84 | 415.03 |
| Data sourced from Abdallah et al., 2022.[1][2] |
Signaling Pathway and Inhibitory Action
The following diagram illustrates the canonical VEGFR-2 signaling pathway and the point of inhibition by Vegfr-2-IN-18.
Caption: VEGFR-2 signaling pathway and inhibition by Vegfr-2-IN-18.
Experimental Workflow for Characterization
The diagram below outlines a typical experimental workflow for the preclinical characterization of a VEGFR-2 inhibitor like Vegfr-2-IN-18.
Caption: Experimental workflow for Vegfr-2-IN-18 characterization.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of Vegfr-2-IN-18.
In Vitro VEGFR-2 Kinase Inhibition Assay (ELISA)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by VEGFR-2.
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Materials:
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Recombinant human VEGFR-2 kinase
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Poly(Glu, Tyr) 4:1 as a substrate
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ATP
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Anti-phosphotyrosine antibody conjugated to HRP
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TMB (3,3',5,5'-Tetramethylbenzidine) substrate
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Stop solution (e.g., 2N H₂SO₄)
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96-well microplate
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Test compound (Vegfr-2-IN-18) and reference compound (Sorafenib)
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Protocol:
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Coat a 96-well microplate with the Poly(Glu, Tyr) substrate and incubate overnight at 4°C.
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Wash the plate with a suitable wash buffer (e.g., PBS with 0.05% Tween-20).
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Prepare serial dilutions of Vegfr-2-IN-18 and the reference compound in kinase reaction buffer.
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Add the diluted compounds and the recombinant VEGFR-2 kinase to the wells.
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Initiate the kinase reaction by adding ATP. Incubate for a specified time (e.g., 1 hour) at 37°C.
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Wash the plate to remove ATP and unbound enzyme.
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Add the anti-phosphotyrosine-HRP antibody and incubate for 1 hour at room temperature.
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Wash the plate thoroughly.
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Add the TMB substrate and incubate in the dark until a blue color develops.
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Stop the reaction by adding the stop solution.
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Read the absorbance at 450 nm using a microplate reader.
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Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a suitable software.
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In Vitro Anti-proliferative Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
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Materials:
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Human cancer cell lines (e.g., HepG2, PC3, MCF-7)
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Complete cell culture medium
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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DMSO (Dimethyl sulfoxide)
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96-well cell culture plate
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Test compound (Vegfr-2-IN-18)
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Protocol:
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Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Prepare serial dilutions of Vegfr-2-IN-18 in the cell culture medium.
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Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO).
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Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
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Add MTT solution to each well and incubate for another 4 hours.
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Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability for each concentration and determine the IC50 value.
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Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
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Materials:
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HepG2 cells
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Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
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Test compound (Vegfr-2-IN-18)
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Flow cytometer
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Protocol:
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Treat HepG2 cells with Vegfr-2-IN-18 at its IC50 concentration for 24-48 hours. Include an untreated control.
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Harvest the cells by trypsinization and wash them with cold PBS.
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Resuspend the cells in the 1X binding buffer provided in the kit.
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Add Annexin V-FITC and PI to the cell suspension.
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Incubate the cells in the dark for 15 minutes at room temperature.
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Analyze the cells by flow cytometry within 1 hour.
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Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
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Western Blot Analysis of Apoptotic Proteins
This technique is used to detect and quantify the levels of specific proteins involved in the apoptotic pathway.
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Materials:
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HepG2 cells treated with Vegfr-2-IN-18 and untreated controls
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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Protein assay kit (e.g., BCA assay)
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SDS-PAGE gels and electrophoresis apparatus
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Transfer buffer and blotting membranes (e.g., PVDF or nitrocellulose)
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies against Caspase-3, BAX, P53, and a loading control (e.g., β-actin or GAPDH)
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HRP-conjugated secondary antibodies
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Chemiluminescent substrate
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Imaging system
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Protocol:
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Lyse the treated and control cells and determine the protein concentration.
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Denature the protein lysates and separate them by SDS-PAGE.
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Transfer the separated proteins to a blotting membrane.
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Block the membrane to prevent non-specific antibody binding.
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Incubate the membrane with the primary antibodies overnight at 4°C.
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Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
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Wash the membrane again and apply the chemiluminescent substrate.
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Capture the signal using an imaging system and quantify the band intensities using densitometry software. Normalize the protein levels to the loading control.
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Conclusion
Vegfr-2-IN-18 is a promising VEGFR-2 inhibitor with potent anti-angiogenic and pro-apoptotic activities demonstrated in preclinical models. The data and protocols presented in this guide provide a solid foundation for further investigation and development of this compound as a potential anti-cancer therapeutic. The detailed methodologies can be adapted for the characterization of other novel kinase inhibitors, serving as a valuable resource for the drug discovery and development community.
